molecular formula C19H36O4 B14371511 Methyl 9-hydroperoxyoctadec-12-enoate CAS No. 92233-80-2

Methyl 9-hydroperoxyoctadec-12-enoate

Cat. No.: B14371511
CAS No.: 92233-80-2
M. Wt: 328.5 g/mol
InChI Key: CVTTYRNDKJILKC-UHFFFAOYSA-N
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Description

Methyl 9-hydroperoxyoctadec-12-enoate is a methyl ester derivative of a hydroperoxy fatty acid, characterized by a hydroperoxy (-OOH) functional group at carbon 9 and a double bond at carbon 12 within an 18-carbon chain. This compound is likely formed via oxidation of unsaturated fatty acid esters, such as methyl linoleate (methyl 9,12-octadecadienoate), through enzymatic or non-enzymatic pathways . Hydroperoxides like this are critical intermediates in lipid peroxidation cascades and oxidative stress studies, often serving as biomarkers for oxidative damage in biological systems.

Properties

CAS No.

92233-80-2

Molecular Formula

C19H36O4

Molecular Weight

328.5 g/mol

IUPAC Name

methyl 9-hydroperoxyoctadec-12-enoate

InChI

InChI=1S/C19H36O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,18,21H,3-6,8,10-17H2,1-2H3

InChI Key

CVTTYRNDKJILKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCC(CCCCCCCC(=O)OC)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 9-hydroperoxyoctadec-12-enoate typically involves the reaction of methyl 12-bromo-oleate with hydrogen peroxide in the presence of a catalyst such as silver trifluoroacetate . This reaction yields methyl 12-hydroperoxystearate, which can undergo further transformations to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.

Mechanism of Action

The mechanism of action of methyl 9-hydroperoxyoctadec-12-enoate involves its interaction with molecular targets through its hydroperoxy group. This group can participate in redox reactions, leading to the formation of reactive oxygen species and other intermediates . These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 9-hydroperoxyoctadec-12-enoate with structurally related methyl esters and hydroxy fatty acids, emphasizing functional groups, sources, and stability:

Compound Name Key Functional Groups Source Physical Properties Stability Applications
This compound Hydroperoxy (-OOH), ester Synthetic/oxidation Likely liquid; inferred insolubility in water Low (reactive) Oxidative stress research
Methyl linoleate (9,12-octadecadienoate) Diene (C9, C12), ester Plant oils, lab synthesis Liquid; soluble in organic solvents Moderate (air-sensitive) Lipid studies, reference standard
12-Hydroxyoctadec-9-enoic acid Hydroxy (-OH), carboxylic acid Lab synthesis Liquid; mp 51–52°C; insoluble in water High Biochemical research
Ethyl linolenate Triene (C9,12,15), ester Plant extracts Liquid; GCMS-detectable Moderate Phytochemical profiling
Sandaracopimaric acid methyl ester Diterpene, ester Plant resins Solid; GC-retained High Chemotaxonomic studies

Reactivity and Stability

  • This compound: The hydroperoxy group confers high reactivity, making it prone to decomposition under heat, light, or catalytic metals. This contrasts with methyl linoleate, which is stabilized by conjugated double bonds but remains air-sensitive .
  • 12-Hydroxyoctadec-9-enoic acid: The hydroxyl group enhances stability compared to hydroperoxides, as evidenced by its classification as non-hazardous under normal handling conditions .

Analytical Differentiation

  • Chromatography : Methyl esters like sandaracopimaric acid methyl ester are identifiable via gas chromatography (GC) with specific retention times , whereas hydroperoxides may require HPLC or FTIR for detection due to thermal instability .
  • Spectroscopy : Hydroperoxides exhibit distinct FTIR peaks near 3400 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-O-O), differentiating them from hydroxylated analogs .

Research Implications and Gaps

While this compound shares structural motifs with compounds like methyl linoleate and hydroxylated fatty acids, its unique reactivity and instability necessitate specialized handling and analytical methods. Current evidence highlights the need for further studies to:

  • Characterize its exact physical properties (e.g., melting point, solubility) using advanced techniques like NMR or HPLC .
  • Explore its role in lipid peroxidation networks compared to hydroxylated or non-oxidized esters .
  • Assess ecological risks, as hydroperoxides may exhibit greater toxicity than hydroxylated analogs under environmental conditions .

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